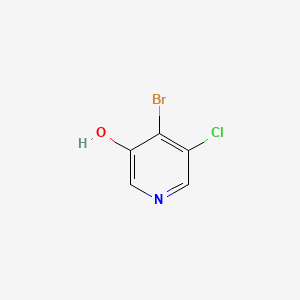

4-Bromo-5-chloropyridin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Bromo-5-chloropyridin-3-ol” is a chemical compound with the molecular formula C5H3BrClNO . It is a powder in physical form .

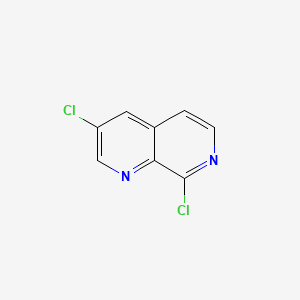

Molecular Structure Analysis

The molecular structure of “4-Bromo-5-chloropyridin-3-ol” consists of a pyridine ring substituted with bromine (Br), chlorine (Cl), and a hydroxyl group (OH) at positions 4, 5, and 3 respectively . The molecular weight is 208.44 .Scientific Research Applications

Silyl‐Mediated Halogen/Halogen Displacement in Pyridines

One study discusses the silyl-mediated halogen/halogen displacement in pyridines and other heterocycles, highlighting a method for converting chloropyridines to bromopyridines and then to iodopyridines. This process underscores the chemical flexibility and utility of halogenated pyridines in synthesizing diverse organic compounds (Schlosser & Cottet, 2002).

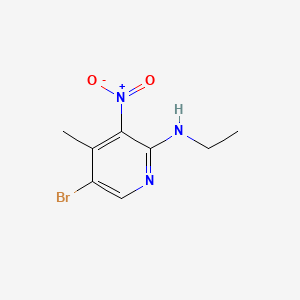

Selective Amination of Polyhalopyridines

Another research effort demonstrates the selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. This process efficiently produces aminopyridines, showcasing the compound's role in constructing nitrogen-containing heterocycles, which are crucial in pharmaceutical chemistry (Ji, Li, & Bunnelle, 2003).

Migration of Halogen Atoms in Halogeno‐Derivatives of Dihydroxypyridine

Research into the migration of halogen atoms in halogeno-derivatives of dihydroxypyridine, including compounds similar to 4-Bromo-5-chloropyridin-3-ol, reveals insights into the regioselectivity and reactivity of such molecules under different conditions. This knowledge is valuable for the strategic functionalization of pyridines in synthetic chemistry (Hertog & Schogt, 2010).

Synthesis and Biological Activity

A study on the synthesis, crystal structure, and biological activity of a complex molecule derived from 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl demonstrates the potential for creating bioactive molecules based on halogenated pyridines. This research is indicative of the broader applications in designing compounds with specific biological activities (Li et al., 2015).

Regioselective Ortho-Lithiation of Halopyridines

The regioselective ortho-lithiation of halopyridines, including chloro and bromopyridines, to synthesize ortho-disubstituted pyridines, highlights advanced methods in manipulating pyridine cores for the development of complex organic molecules. This approach showcases the strategic functionalization of pyridines for the synthesis of diverse organic compounds (Gribble & Saulnier, 1993).

Safety And Hazards

properties

IUPAC Name |

4-bromo-5-chloropyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-5-3(7)1-8-2-4(5)9/h1-2,9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILHMPXCLHSZLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30739876 |

Source

|

| Record name | 4-Bromo-5-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30739876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-chloropyridin-3-ol | |

CAS RN |

1211517-85-9 |

Source

|

| Record name | 4-Bromo-5-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30739876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,6-Difluoro-3-azabicyclo[3.1.0]hexane](/img/structure/B567977.png)

![2-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B567995.png)